Solution-State Conformation by 250-MHz ¹H-NMR
In a direct head-to-head 250-MHz ¹H-NMR conformational study of all four 1-amino-1-deoxy-D-pentitol hydrochlorides in deuterium oxide, the D-xylo isomer (2R,3R,4S; our target compound) was found to adopt a nonplanar, 'sickle' arrangement of the five-carbon backbone, in contrast to the extended, planar, zigzag conformations adopted by the D-arabino (2R,3R,4R) and D-lyxo (2R,3S,4R) isomers. The D-ribo isomer (2R,3S,4S) was also classified in the nonplanar sickle group alongside D-xylo [1]. The conformational assignment was based on analysis of vicinal ¹H-¹H coupling constants, which reflect H–C–C–H dihedral angles and therefore provide a quantitative measure of backbone geometry [1]. These conformational differences are directly relevant to the observed stereochemical course of deamination and ring-closure reactions [1].
| Evidence Dimension | Solution-state conformation of the five-carbon backbone (D₂O, amine hydrochloride form) |
|---|---|
| Target Compound Data | D-xylo (2R,3R,4S): Nonplanar 'sickle' carbon-chain arrangement [1] |
| Comparator Or Baseline | D-arabino (2R,3R,4R): Extended planar zigzag; D-lyxo (2R,3S,4R): Extended planar zigzag; D-ribo (2R,3S,4S): Nonplanar sickle [1] |
| Quantified Difference | Qualitative conformational classification into two distinct groups (planar zigzag vs. nonplanar sickle) based on quantitative J-coupling analysis; D-xylo shares the sickle group with D-ribo but is conformationally distinct from D-arabino and D-lyxo [1] |
| Conditions | 250-MHz ¹H-NMR, D₂O solution, hydrochloride salt form, ~25 °C [1] |
Why This Matters
Backbone conformation directly determines reactivity in ring-closure reactions: a sickle conformation pre-organizes the chain for 2,5-anhydro ring formation, while a planar zigzag arrangement requires a conformational reorganization that can alter reaction rates and product distributions—meaning the D-xylo isomer may exhibit distinct reactivity profiles compared to the D-arabino and D-lyxo isomers in cyclization-dependent synthetic routes.
- [1] Blanc-Muesser, M.; Defaye, J.; Horton, D. Conformational studies on 1-amino-1-deoxypentitols. Carbohydrate Research, 1979, 68, 175–187. View Source
